molecular formula C14H13ClN2O2 B263380 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No. B263380
M. Wt: 276.72 g/mol
InChI Key: HDOUFQDCGPICMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide, also known as pyriproxyfen, is a synthetic insecticide that belongs to the class of juvenile hormone analogs. It was first discovered by Sumitomo Chemical in 1996 and has since been widely used in agriculture and public health for controlling the population of various insects, such as mosquitoes, flies, and fleas. Pyriproxyfen has been found to be effective in disrupting the growth and development of insect larvae, thereby preventing them from reaching maturity and reproducing.

Mechanism of Action

Pyriproxyfen acts as a juvenile hormone analog, disrupting the normal growth and development of insect larvae. It mimics the action of the natural juvenile hormone, which regulates the metamorphosis of insects from larvae to adults. By interfering with this process, 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide prevents the larvae from developing into mature adults, thereby reducing the population of the target insect species.
Biochemical and Physiological Effects:
Pyriproxyfen has been found to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms and beneficial insects, such as bees and butterflies. It has been shown to have a low potential for bioaccumulation in the environment, and it breaks down rapidly in soil and water under normal conditions.

Advantages and Limitations for Lab Experiments

Pyriproxyfen has several advantages for use in laboratory experiments, including its high potency against insect larvae, its low toxicity to mammals, and its ease of application. However, it also has some limitations, such as its potential for toxicity to aquatic organisms and its limited effectiveness against adult insects.

Future Directions

There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide, including the development of new formulations and delivery methods, the investigation of its effects on non-target organisms, and the study of its potential for use in integrated pest management programs. Additionally, further research is needed to explore the potential of this compound as a tool for controlling the spread of emerging mosquito-borne diseases, such as chikungunya and yellow fever.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide involves several steps, starting with the reaction of 2-methyl-4-chlorophenol with chloroacetyl chloride to form 2-chloro-4-(2-chloroacetyl)phenol. This intermediate is then reacted with pyridine-2-amine to form 2-(4-chloro-2-methylphenoxy)acetamide, which is subsequently treated with acetic anhydride to produce this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Pyriproxyfen has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect species. It has been used in the control of agricultural pests, such as whiteflies, thrips, and leafhoppers, as well as in the control of disease vectors, such as mosquitoes and sandflies. Pyriproxyfen has also been used in public health programs for controlling the spread of dengue fever, Zika virus, and other mosquito-borne diseases.

properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C14H13ClN2O2/c1-10-8-11(15)5-6-12(10)19-9-14(18)17-13-4-2-3-7-16-13/h2-8H,9H2,1H3,(H,16,17,18)

InChI Key

HDOUFQDCGPICMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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